N-(2H-1,3-benzodioxol-5-yl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carboxamide
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Description
N-(2H-1,3-benzodioxol-5-yl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H23N7O4 and its molecular weight is 437.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound is part of a broader category of substances that have been synthesized and studied for various properties, including anti-inflammatory, analgesic, and antimicrobial activities. One study focuses on the synthesis of novel compounds derived from visnaginone and khellinone, showing significant cyclooxygenase-2 (COX-2) inhibitory activity, analgesic, and anti-inflammatory effects. These compounds, including derivatives of benzodifuran, have been synthesized through reactions involving amino acids and thiouracil, illustrating the chemical versatility and potential pharmacological applications of related structures (Abu‐Hashem et al., 2020).
Antimicrobial Activities
Another research direction explores the antimicrobial properties of similar chemical frameworks. For instance, some new 1,2,4-triazole derivatives were synthesized, displaying moderate to good antimicrobial activities against tested organisms. This study underscores the potential of piperazine derivatives and related compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Molecular Interaction Studies
Molecular interaction studies offer insights into how such compounds interact with biological targets. For example, research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor reveals valuable information on conformational preferences and binding interactions, shedding light on the structural requirements for receptor antagonism or agonism (Shim et al., 2002).
Development of Dopamine D3 Receptor Radioligands
The exploration of carbon-11-labeled carboxamide derivatives for potential PET dopamine D3 receptor radioligands illustrates the application of these compounds in neuroimaging and the study of neurological disorders. Such research aids in understanding the dopaminergic system's role in various psychiatric and neurodegenerative diseases, demonstrating the compound's relevance in neuroscience research (Gao et al., 2008).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O4/c1-30-17-5-3-16(4-6-17)28-20(23-24-25-28)13-26-8-10-27(11-9-26)21(29)22-15-2-7-18-19(12-15)32-14-31-18/h2-7,12H,8-11,13-14H2,1H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGHAMLKFGVMLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.